molecular formula C16H16O3S B6343770 (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1002926-48-8

(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No. B6343770
CAS RN: 1002926-48-8
M. Wt: 288.4 g/mol
InChI Key: ABPLZUREMXKHJG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as DMPT, is a small molecule with a thiophene core and two methoxy groups on the phenyl ring. It is a promising compound with a wide range of scientific and medical applications. DMPT has been studied for its potential use in a variety of fields, including synthesis, pharmacology, and biochemistry.

Scientific Research Applications

(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential use in a variety of scientific and medical applications. It has been used as a biochemical tool in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of other compounds, and as a potential therapeutic agent. It has also been studied for its potential use in the treatment of cancer, as an antioxidant, and as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase and cyclooxygenase, which are involved in the metabolism of neurotransmitters and other compounds. It is also believed to act as a free radical scavenger, which means it can protect cells from the damaging effects of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. Studies have shown that this compound has a wide range of effects on cells, including the inhibition of certain enzymes, modulation of gene expression, and the activation of certain signaling pathways. It has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and use in experiments. It is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to using this compound in experiments. It is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in scientific and medical research. It could be used to develop new therapeutic agents for the treatment of various diseases, such as cancer and inflammatory diseases. It could also be used to develop new compounds for use in drug delivery systems. Additionally, it could be used to develop new compounds for use in imaging techniques, such as magnetic resonance imaging. Finally, it could be used to develop new compounds for use in the synthesis of other compounds, such as drugs and pharmaceuticals.

Synthesis Methods

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied extensively, and various methods have been developed. One of the most commonly used methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylthiophenolate in the presence of a base and a catalyst. The reaction results in the formation of the desired product, this compound. Other methods that have been used to synthesize this compound include the reaction of 3,4-dimethoxyphenylacetonitrile with methylthiophenolate, the reaction of 3,4-dimethoxyphenylacetic acid with methylthiophenolate, and the reaction of 3,4-dimethoxyphenylacrylonitrile with methylthiophenolate.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPLZUREMXKHJG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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